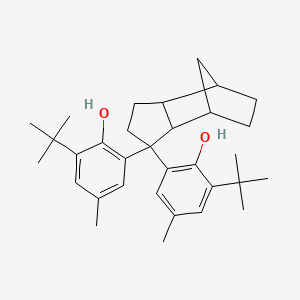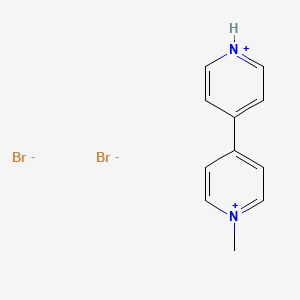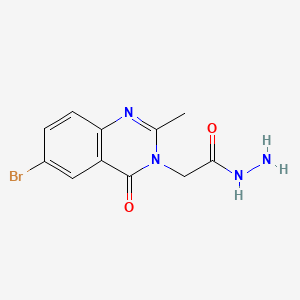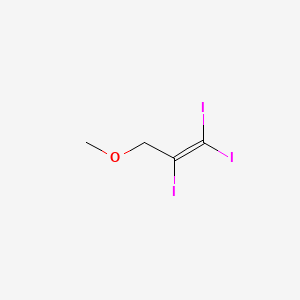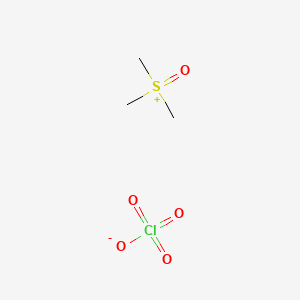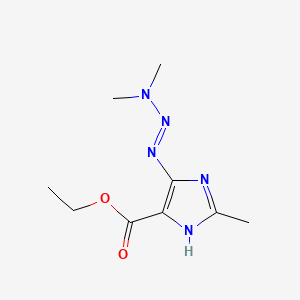![molecular formula C14H27NO4S B14665753 4-(2-Bicyclo[2.2.1]heptanylmethyl)cyclohexan-1-amine;sulfuric acid CAS No. 37875-12-0](/img/structure/B14665753.png)
4-(2-Bicyclo[2.2.1]heptanylmethyl)cyclohexan-1-amine;sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bicyclo[2.2.1]heptanylmethyl)cyclohexan-1-amine;sulfuric acid is a complex organic compound that features a bicyclic structure. The compound is characterized by the presence of a bicyclo[2.2.1]heptane moiety attached to a cyclohexane ring, which is further functionalized with an amine group. The addition of sulfuric acid forms a salt, enhancing its stability and solubility in various solvents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bicyclo[2.2.1]heptanylmethyl)cyclohexan-1-amine typically involves multiple steps:
Formation of the Bicyclo[2.2.1]heptane Moiety: This can be achieved through the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Attachment to Cyclohexane: The bicyclo[2.2.1]heptane is then attached to a cyclohexane ring through a series of substitution reactions.
Introduction of the Amine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
化学反応の分析
Types of Reactions
4-(2-Bicyclo[2.2.1]heptanylmethyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic or cyclohexane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like amines or alcohols are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
4-(2-Bicyclo[2.2.1]heptanylmethyl)cyclohexan-1-amine;sulfuric acid has diverse applications in scientific research:
作用機序
The mechanism by which 4-(2-Bicyclo[2.2.1]heptanylmethyl)cyclohexan-1-amine exerts its effects involves binding to specific molecular targets. The bicyclic structure allows for unique interactions with enzymes and receptors, potentially inhibiting or activating specific pathways . The amine group can form hydrogen bonds, further stabilizing these interactions .
類似化合物との比較
Similar Compounds
Norbornane: A simpler bicyclic compound with similar structural features.
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring size and properties.
Uniqueness
4-(2-Bicyclo[2.2.1]heptanylmethyl)cyclohexan-1-amine;sulfuric acid stands out due to its combination of a bicyclic structure with a functionalized cyclohexane ring. This unique arrangement allows for specific interactions and applications that are not possible with simpler bicyclic compounds .
特性
CAS番号 |
37875-12-0 |
|---|---|
分子式 |
C14H27NO4S |
分子量 |
305.44 g/mol |
IUPAC名 |
4-(2-bicyclo[2.2.1]heptanylmethyl)cyclohexan-1-amine;sulfuric acid |
InChI |
InChI=1S/C14H25N.H2O4S/c15-14-5-2-10(3-6-14)7-13-9-11-1-4-12(13)8-11;1-5(2,3)4/h10-14H,1-9,15H2;(H2,1,2,3,4) |
InChIキー |
FVSJZOWFULHNDY-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1CC2CC3CCC2C3)N.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


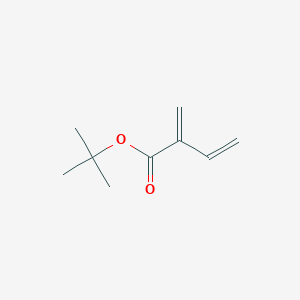
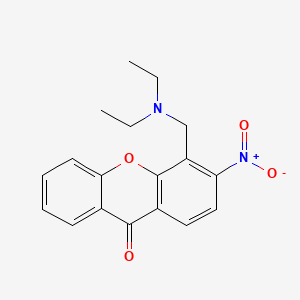
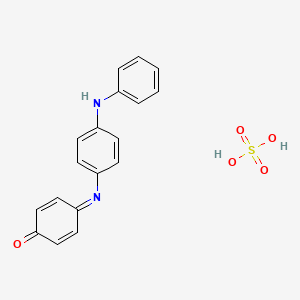
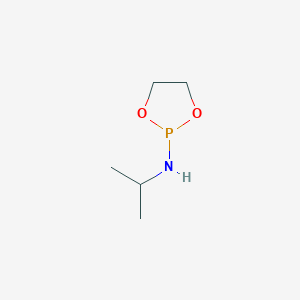

![N-[(dimethylamino)methyl]prop-2-enamide;prop-2-enamide](/img/structure/B14665682.png)
![3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14665684.png)
